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molecular formula C12H11FN2 B8514171 2-(2-Fluoro-5-methylphenyl)pyridin-4-amine

2-(2-Fluoro-5-methylphenyl)pyridin-4-amine

Cat. No. B8514171
M. Wt: 202.23 g/mol
InChI Key: OFIFNHNOSIYOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

Bis(triphenylphosphine)palladium chloride (0.406 g, 0.578 mmol), tert-butyl 2-bromopyridin-4-ylcarbamate (250 mg, 0.915 mmol), and 2-fluoro-5-methylphenylboronic acid (1.157 g, 7.51 mmol) and sodium carbonate (0.458 ml, 0.915 mmol) were combined in dioxane (10 mL) and heated to reflux for 5 hours. The reaction mixture was cooled, evaporated to remove most of the solvent, and partitioned between brine and EtOAc. The organic layer was separated and dried over Na2SO4, filtered, and concentrate under vacuum to give a residue which was purified by NH silica column chromatography eluting with Hex/EtOAc 1:1 to give a residue which was further purified by repeating the silica column chromatography using the same conditions to give the title compound (986 mg) as clear oil which solidified on standing. ESI-MS: m/z 203.1 (M+H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.157 g
Type
reactant
Reaction Step Two
Quantity
0.458 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.406 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([NH:8]C(=O)OC(C)(C)C)[CH:5]=[CH:4][N:3]=1.[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:18]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:18]=1[C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:41,60|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
1.157 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)B(O)O
Step Three
Name
Quantity
0.458 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0.406 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
CUSTOM
Type
CUSTOM
Details
partitioned between brine and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by NH silica column chromatography
WASH
Type
WASH
Details
eluting with Hex/EtOAc 1:1
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was further purified

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 986 mg
YIELD: CALCULATEDPERCENTYIELD 532.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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